molecular formula C15H26Cl2N4 B1624413 4,6-Dichloro-N,N-dihexyl-1,3,5-triazin-2-amine CAS No. 84946-00-9

4,6-Dichloro-N,N-dihexyl-1,3,5-triazin-2-amine

Cat. No. B1624413
CAS RN: 84946-00-9
M. Wt: 333.3 g/mol
InChI Key: FLRXLJWKNAUVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-N,N-dihexyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C15H26Cl2N4 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-N,N-dihexyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-N,N-dihexyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

84946-00-9

Product Name

4,6-Dichloro-N,N-dihexyl-1,3,5-triazin-2-amine

Molecular Formula

C15H26Cl2N4

Molecular Weight

333.3 g/mol

IUPAC Name

4,6-dichloro-N,N-dihexyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H26Cl2N4/c1-3-5-7-9-11-21(12-10-8-6-4-2)15-19-13(16)18-14(17)20-15/h3-12H2,1-2H3

InChI Key

FLRXLJWKNAUVQU-UHFFFAOYSA-N

SMILES

CCCCCCN(CCCCCC)C1=NC(=NC(=N1)Cl)Cl

Canonical SMILES

CCCCCCN(CCCCCC)C1=NC(=NC(=N1)Cl)Cl

Other CAS RN

84946-00-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dihexylamine (6.3 mL, 27 mmol) was added to a mixture of cyanuric chloride (5.0 g, 27 mmol) and sodium carbonate (2.9 g, 27 mmol) in acetonitrile (50 mL). The reaction mixture was heated to reflux for 16 h and then allowed to col to ambient temperature. The mixture was diluted with ethyl acetate and water. The phases were separated and the organic phase was washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude material was purified by flash column chromatography through silica gel (elution with 3:1 hexanes:chloroform) to afford 2,4-dichloro-6-dihexylamino-1,3,5-triazine.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.